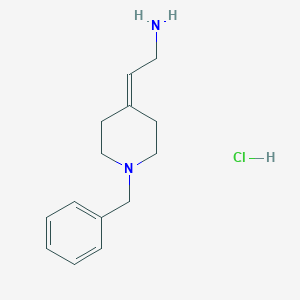

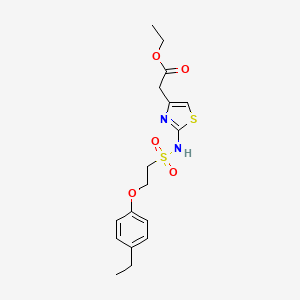

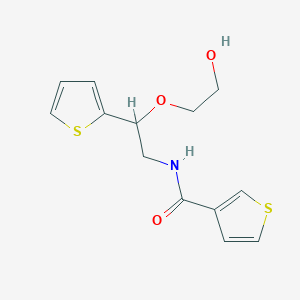

N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide, also known as P5091, is a small molecule inhibitor that targets the deubiquitinase enzyme USP7. This enzyme is involved in the regulation of several cellular processes, including DNA damage response, cell cycle progression, and apoptosis. P5091 has been shown to have potential therapeutic applications in cancer treatment, as well as in the treatment of neurodegenerative diseases.

Applications De Recherche Scientifique

Antiprotozoal Agents

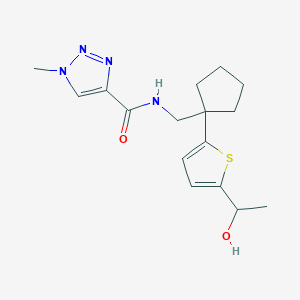

N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide and its derivatives have been explored for their potential as antiprotozoal agents. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide, have shown strong DNA affinities and excellent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in treating diseases like African trypanosomiasis and malaria (Ismail et al., 2004).

Furan Derivatives Synthesis

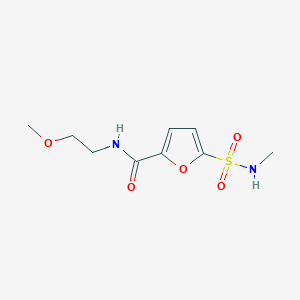

Research into furan derivatives, which are chemically related to N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide, has led to the synthesis of novel furan compounds with potential industrial applications. A study demonstrated the synthesis of N-substituted furan carboxamides, offering a pathway to a new class of furan derivatives with possible utility in material science and chemistry (Bossio et al., 1994).

Maillard Reaction Products

The compound has been indirectly related to studies on the Maillard reaction, where derivatives of furan-2-carboxaldehyde, a structural component similar to N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide, were identified as key colored compounds in the reaction. These findings have implications for food science and the understanding of complex reactions in food preparation and storage (Hofmann, 1998).

Biocatalytic Production

Furan carboxylic acids, related to the structure of N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide, have been produced using biocatalytic methods involving engineered Escherichia coli cells. This approach has demonstrated high productivities and substrate tolerance, suggesting the compound's potential role in the biotechnological synthesis of furan-based chemicals (Zhang et al., 2020).

Chemical Synthesis

N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide also finds relevance in chemical synthesis, where methods for preparing N-methoxy-N-methylamides from carboxylic acids have been developed. These amides are crucial intermediates in organic synthesis, highlighting the compound's significance in facilitating complex synthetic routes (Kim et al., 2003).

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O5S/c1-10-17(13,14)8-4-3-7(16-8)9(12)11-5-6-15-2/h3-4,10H,5-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHZMWUYHBBSDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(O1)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2837208.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2837209.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2837211.png)

![N-(2-chloro-5-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2837214.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide](/img/structure/B2837223.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2837227.png)